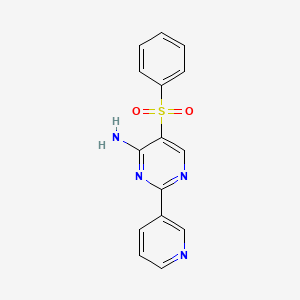
2-(2-Methanesulfinylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Methanesulfinylphenyl)acetic acid” is a chemical compound with the CAS number 90536-34-8 . It has a molecular weight of 198.24 and its molecular formula is C9H10O3S .
Physical And Chemical Properties Analysis
“2-(2-Methanesulfinylphenyl)acetic acid” is a powder at room temperature . It has a molecular weight of 198.24 . The storage temperature is 4 degrees Celsius . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Methane Conversion to Acetic Acid
Research demonstrates innovative methods for the direct conversion of methane into acetic acid, highlighting the significance of catalytic processes in transforming methane, a simple alkane, into more valuable chemicals. For instance, a study reveals a catalytic, oxidative condensation of methane to acetic acid using palladium catalysts, underscoring a method that might relate to the broader chemical reactions involving sulfur-containing compounds like 2-(2-Methanesulfinylphenyl)acetic acid (Periana et al., 2003). This process is part of an effort to streamline the synthesis of important chemicals directly from methane.
Methanesulfonic Acid in Organic Synthesis
Methanesulfonic acid, closely related to the molecule of interest by the presence of the sulfonyl group, is used as an efficient catalyst in various organic transformations. For example, it has been utilized in the reductive ring-opening of O-benzylidene acetals, showcasing its versatility as a catalyst in organic synthesis (Zinin et al., 2007). Such studies imply the potential for methanesulfinyl derivatives in similar catalytic or synthetic roles.
Methanesulfonyl Derivatives in Chemical Reactions
The reactivity of methanesulfonyl derivatives, such as methanesulfonyl fluoride, in forming various chemical bonds and their interactions with enzymes, suggests the diverse chemical utility of the sulfonyl group (Kitz & Wilson, 1963). These findings could provide a foundational understanding for exploring the reactivity and application of 2-(2-Methanesulfinylphenyl)acetic acid in biochemical or pharmaceutical contexts.
Oxidative Transformation Processes
Studies on the oxidative transformation of sulfur-containing compounds offer insights into the potential oxidative pathways that might be relevant to 2-(2-Methanesulfinylphenyl)acetic acid. The oxidation of methyl (methylthio)methyl sulfoxide into bis(methylsulfinyl)methane under specific conditions reveals the chemical behavior of sulfur compounds in oxidative environments (Ogura et al., 1980). This research could hint at the oxidative stability and potential reactions involving 2-(2-Methanesulfinylphenyl)acetic acid in similar chemical settings.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methylsulfinylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVMHTJFIXENIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methanesulfinylphenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)

![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)
